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molecular formula C10H11NO B3054416 3-Methyl-7,8-dihydroquinolin-5(6H)-one CAS No. 60247-70-3

3-Methyl-7,8-dihydroquinolin-5(6H)-one

Cat. No. B3054416
M. Wt: 161.2 g/mol
InChI Key: JPPNDGIYIIKFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03998831

Procedure details

A mixture of 3-aminocyclohex-2-enone (11.1 g., 0.1m) and 3-ethoxy-2-methylacrolein (11.4 g, 0.1m) was heated at 120° for 16 hours in a flask equipped for downward distillation. The ethanol-water distillate (6.5 ml.) was discarded and the residual oil distilled at 0.2 mm Hg to give 3-methyl-7,8-dihydro-5(6H)quinolone as a colourless oil b.p. 78°-80° (7.8 g, 48%) which solidified on standing and was recrystallized from 40- 60° petroleum ether as colourless needles m.p. 45°. Found: C, 74.81; H, 6.97; N, 8.91%. C10H11NO requires: C, 74.51; H, 6.88; N, 8.69%.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
6.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=1.C(O[CH:12]=[C:13]([CH3:16])[CH:14]=O)C>C(O)C.O>[CH3:16][C:13]1[CH:12]=[N:1][C:2]2[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[C:3]=2[CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
NC1=CC(CCC1)=O
Name
Quantity
11.4 g
Type
reactant
Smiles
C(C)OC=C(C=O)C
Step Two
Name
ethanol water
Quantity
6.5 mL
Type
solvent
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 120° for 16 hours in a flask
Duration
16 h
CUSTOM
Type
CUSTOM
Details
equipped for downward distillation
DISTILLATION
Type
DISTILLATION
Details
the residual oil distilled at 0.2 mm Hg

Outcomes

Product
Name
Type
product
Smiles
CC=1C=NC=2CCCC(C2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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